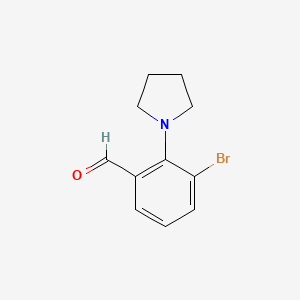

3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

描述

3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is an organic compound that features a bromine atom, a pyrrolidine ring, and a benzaldehyde moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde typically involves the bromination of 2-(pyrrolidin-1-yl)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes substitution under specific conditions. In Friedel-Crafts thiomethylative reactions, 3-bromobenzaldehyde derivatives form thioacetals when treated with BF₃·SMe₂ (Table 1). For example:

-

Reaction: 3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde + SMe₂ → Thioacetal product

-

Conditions: BF₃·SMe₂ (30 mol%), 80°C, 8–12 hours

This contrasts with 4-bromo analogs, where bromine abstraction leads to thiomethyl substitution. The 3-bromo configuration avoids such side reactions due to steric and electronic effects .

Friedel-Crafts Alkylation

The aldehyde group participates in thiomethylative Friedel-Crafts reactions with aromatic amines (e.g., N,N-dimethylaniline). Mechanistic studies support a pathway where:

-

Aldehyde activation by BF₃ forms a thionium ion intermediate.

-

Electrophilic attack by the aromatic amine occurs at the activated aldehyde.

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Bis-diarylmethane 20d | 84 | BF₃·SMe₂ (1.2 equiv), 80°C |

Cyclization Reactions

Under dehydrative conditions, the aldehyde and pyrrolidine moieties facilitate intramolecular cyclization. Key findings include:

-

Activator: Triflic anhydride (Tf₂O) with pyridine as a base promotes cyclization to pyrroloindolone derivatives .

-

Yield Optimization: Sequential addition of Tf₂O followed by pyridine (0.3 equiv portions at −78°C) improves yields to 88% (Table 2) .

| Entry | Activator | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | POCl₃ | None | 80°C | 42 |

| 2 | Tf₂O | Pyridine | −78°C | 88 |

Steric and Electronic Effects

-

Steric Hindrance: Reactions at the 2-position (pyrrolidine group) show slower kinetics due to steric bulk.

-

Electronic Effects: The electron-donating pyrrolidine group deactivates the ring toward electrophilic substitution but stabilizes intermediates in Friedel-Crafts reactions .

Mechanistic Insights

Control experiments validate Path B for Friedel-Crafts reactions (Scheme 2):

科学研究应用

Medicinal Chemistry Applications

1. Aldehyde Dehydrogenase Inhibition:

Recent studies have highlighted the role of aldehyde dehydrogenases (ALDHs) in cancer biology, particularly in prostate cancer. Compounds similar to 3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde have shown promising results as ALDH inhibitors. For instance, analogues containing pyrrolidine groups have demonstrated enhanced inhibitory activity against ALDH1A3, suggesting that modifications to the benzaldehyde scaffold can lead to compounds with significant therapeutic potential .

2. Anticancer Agents:

The compound's structural characteristics make it a candidate for further development as an anticancer agent. Research indicates that halogenated benzaldehydes can affect tumor growth by modulating metabolic pathways associated with cancer cell proliferation. The incorporation of a pyrrolidine ring may enhance the bioavailability and efficacy of these compounds .

Synthetic Methodologies

1. Synthesis of Complex Molecules:

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various coupling reactions allows chemists to build diverse chemical libraries. For example, it can be utilized in Suzuki-Miyaura coupling reactions to create biphenyl derivatives that exhibit biological activity .

2. Derivative Formation:

The compound can also be modified to produce derivatives with altered pharmacological properties. The introduction of different substituents on the pyrrolidine or benzaldehyde moieties can lead to compounds with improved selectivity and potency against specific biological targets .

Biological Studies

1. Neuropharmacological Research:

Research into the neuropharmacological effects of pyrrolidine-based compounds has revealed their potential as modulators of neurotransmitter systems. Compounds like this compound may influence dopaminergic or serotonergic pathways, making them candidates for further investigation in the treatment of neurological disorders .

2. Antimicrobial Activity:

There is emerging evidence that certain benzaldehyde derivatives possess antimicrobial properties. Studies suggest that this compound may exhibit activity against various bacterial strains, warranting further exploration into its potential as an antibacterial agent .

Case Studies and Research Findings

作用机制

The mechanism of action of 3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.

相似化合物的比较

Similar Compounds

2-(Pyrrolidin-1-yl)benzaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.

3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine:

5-Bromo-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring, which can affect its chemical behavior and applications.

Uniqueness

3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and a pyrrolidine ring, which confer distinct chemical and biological properties. The bromine atom can participate in halogen bonding, while the pyrrolidine ring can enhance binding affinity and selectivity towards biological targets.

生物活性

3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde (CAS No. 1774896-27-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data from case studies, research findings, and comparative analyses.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it was tested against various cancer cell lines, including MDA-MB-231 (breast cancer), WiDr (colon cancer), and GL261-luc2 (glioblastoma). The compound demonstrated varying degrees of cytotoxicity with IC50 values reported as follows:

| Cell Line | IC50 (mM) |

|---|---|

| MDA-MB-231 | 0.08 ± 0.01 |

| WiDr | 0.0042 ± 0.000 |

| GL261-luc2 | 0.11 ± 0.00 |

These results suggest that the compound has potent inhibitory effects on cell proliferation across multiple cancer types, particularly in colon cancer cells .

The mechanism by which this compound exerts its anticancer effects may involve the modulation of key signaling pathways associated with cell survival and apoptosis. Studies have shown that it can downregulate the expression of critical oncogenes while upregulating pro-apoptotic factors, leading to enhanced apoptosis in cancer cells .

In Vivo Studies

In vivo pharmacokinetic studies were conducted using mouse models to assess the systemic toxicity and efficacy of the compound. Mice administered with this compound at a dosage of 50 mg/kg showed no significant weight loss or adverse effects compared to control groups, indicating a favorable safety profile .

The concentration-time profile indicated that the compound had a half-life of approximately 15 minutes when administered intraperitoneally, suggesting rapid metabolism but also potential for effective dosing strategies in therapeutic applications .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound | IC50 (MDA-MB-231) | Mechanism of Action |

|---|---|---|

| This compound | 0.08 ± 0.01 | Apoptosis induction through oncogene modulation |

| Compound X | 0.12 ± 0.02 | Inhibition of angiogenesis |

| Compound Y | >0.025 | Cell cycle arrest |

This table illustrates that while this compound has comparable or superior potency against breast cancer cells, its mechanism involves distinct pathways focused on apoptosis rather than angiogenesis or cell cycle arrest seen in other compounds .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde?

A nucleophilic aromatic substitution (SNAr) reaction is commonly employed. For example, 2-fluorobenzaldehyde reacts with pyrrolidine in dimethylformamide (DMF) at 150°C for 20 hours using potassium carbonate as a base. The reaction is monitored via TLC, and the product is extracted with ethyl acetate, washed with ammonium chloride, and purified under reduced pressure. The yield is typically 93%, with structural confirmation via 1H NMR (e.g., δ 10.01 ppm for the aldehyde proton) and elemental analysis .

Table 1: Synthesis Optimization

| Reagent/Condition | Role | Example Parameters |

|---|---|---|

| DMF | Polar aprotic solvent | 8 mL per 9.49 mmol substrate |

| K2CO3 | Base | 1.38 g per 9.88 mmol amine |

| Temperature | Reaction acceleration | 150°C, 20 hours |

| TLC | Reaction monitoring | Rf comparison in ethyl acetate/hexane |

Q. Which spectroscopic methods are critical for characterizing this compound?

- 1H NMR : Key signals include the aldehyde proton (δ ~10.01 ppm) and pyrrolidine protons (δ 3.33–3.30 and 1.99–1.96 ppm) .

- X-ray crystallography : Used for unambiguous structural confirmation (e.g., similar bromo-hydroxybenzaldehydes in ) .

- Elemental analysis : Validates purity (e.g., 7.5% N observed vs. 7.99% calculated) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions modify the bromo substituent?

The bromine atom at the 3-position is reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, using Pd(OAc)2 as a catalyst with KOAc in DMA at 80°C, aryl boronic acids or amines can replace the bromine. Yields vary (12–88%), requiring optimization of ligands (e.g., XPhos) and solvent systems .

Table 2: Catalytic Reaction Parameters

| Catalyst System | Substrate | Product | Yield |

|---|---|---|---|

| Pd(OAc)2, KOAc | Aryl boronic acid | Biaryl derivatives | 80–88% |

| Pd(OAc)2, XPhos | Amines | Aminated analogs | 61–64% |

Q. What strategies enable derivatization of the aldehyde group?

The aldehyde can form Schiff bases via condensation with amines. For instance, reacting with 2-phenylacetamide under microwave irradiation in n-butanol yields bis-amide derivatives (12% yield). LC-MS and HRMS confirm product identity (e.g., m/z 428.2 [M+H]+) .

Q. How does thermal stability impact experimental design?

While direct stability data for this compound is limited, analogous brominated aldehydes (e.g., 3-nitro derivatives) show explosive decomposition risks under high heat (>150°C). Use inert atmospheres and avoid open flames during synthesis .

Q. What role does this compound play in heterocyclic synthesis?

It serves as a precursor for pyrrolidine-fused quinoline systems. For example, condensation with cyanothioacetamide under microwave conditions yields hexahydro-pyrrolo[1,2-a]quinoline derivatives, validated by 1H NMR and GC-MS .

Q. Methodological Considerations

- Contradictions in Data : reports a 93% yield, but analogous reactions ( ) show lower yields (e.g., 12% for fluorophenyl derivatives). This highlights the need for substrate-specific optimization.

- Safety Protocols : Use explosion-proof equipment during high-temperature reactions and prioritize fume hoods for handling volatile intermediates .

属性

IUPAC Name |

3-bromo-2-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-14)11(10)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUWRXTXLOFNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201271094 | |

| Record name | Benzaldehyde, 3-bromo-2-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774896-27-3 | |

| Record name | Benzaldehyde, 3-bromo-2-(1-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774896-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-bromo-2-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。